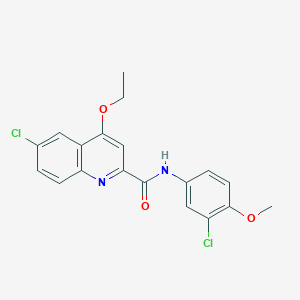

6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide

CAS No.: 950266-59-8

Cat. No.: VC11915512

Molecular Formula: C19H16Cl2N2O3

Molecular Weight: 391.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 950266-59-8 |

|---|---|

| Molecular Formula | C19H16Cl2N2O3 |

| Molecular Weight | 391.2 g/mol |

| IUPAC Name | 6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide |

| Standard InChI | InChI=1S/C19H16Cl2N2O3/c1-3-26-18-10-16(23-15-6-4-11(20)8-13(15)18)19(24)22-12-5-7-17(25-2)14(21)9-12/h4-10H,3H2,1-2H3,(H,22,24) |

| Standard InChI Key | YAMBTWHNIHHQAS-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC)Cl |

| Canonical SMILES | CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC)Cl |

Introduction

Medicinal Chemistry

Compounds with similar structures are often explored for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of a quinoline ring and various functional groups can contribute to biological activity by interacting with enzymes or receptors.

Materials Science

Quinoline derivatives can be used in the synthesis of dyes, catalysts, and materials with specific electronic properties. The ethoxy and methoxy groups may influence solubility and interaction with other molecules.

Data Table: Comparison of Related Compounds

Research Findings and Challenges

Research on 6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide is limited, and detailed studies are needed to explore its properties fully. Challenges include synthesizing the compound efficiently and understanding its biological and material properties.

Future Directions

Future research should focus on optimizing synthesis conditions, exploring biological activity, and investigating potential applications in materials science. Collaboration between medicinal chemists and materials scientists could uncover new uses for this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume